molecular formula C12H7N3O2 B12120635 Pyrazino[2,3-c]quinoline-5-carboxylic acid CAS No. 890092-58-7

Pyrazino[2,3-c]quinoline-5-carboxylic acid

Katalognummer: B12120635
CAS-Nummer: 890092-58-7
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: OHVNLNZZLQOHFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazino[2,3-c]quinoline-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazinoquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazine ring fused to a quinoline ring, with a carboxylic acid group attached at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazino[2,3-c]quinoline-5-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. The reaction proceeds through a series of steps including condensation, hydrolysis, and cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazino[2,3-c]quinoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenylhydrazine in the presence of a base such as sodium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

Pyrazino[2,3-c]quinoline-5-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of pyrazino[2,3-c]quinoline-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for a diverse range of chemical modifications and biological activities. Its carboxylic acid group provides additional functionality that can be exploited in various synthetic and biological applications.

Eigenschaften

CAS-Nummer

890092-58-7

Molekularformel

C12H7N3O2

Molekulargewicht

225.20 g/mol

IUPAC-Name

pyrazino[2,3-c]quinoline-5-carboxylic acid

InChI

InChI=1S/C12H7N3O2/c16-12(17)11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H,16,17)

InChI-Schlüssel

OHVNLNZZLQOHFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.